molecular formula C15H24N4O2 B2792833 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea CAS No. 1797085-17-6

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2792833
CAS No.: 1797085-17-6
M. Wt: 292.383
InChI Key: DZAVYNLETCNIPO-UHFFFAOYSA-N
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Description

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with cyclopropyl groups, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring is synthesized through the reaction of hydrazine with a diketone, followed by cyclization.

    Introduction of cyclopropyl groups: The pyrazole ring is then alkylated with cyclopropyl halides under basic conditions to introduce the cyclopropyl groups at the 3 and 5 positions.

    Attachment of the ethyl linker: The substituted pyrazole is reacted with an ethyl halide to introduce the ethyl linker.

    Formation of the urea moiety: The final step involves the reaction of the intermediate with 2-methoxyethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea: Similar structure but with methyl groups instead of cyclopropyl groups.

    1-(2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea: Similar structure but with phenyl groups instead of cyclopropyl groups.

Uniqueness

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-21-9-7-17-15(20)16-6-8-19-14(12-4-5-12)10-13(18-19)11-2-3-11/h10-12H,2-9H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAVYNLETCNIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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